FFN 102 mesylate
Description
Properties
Molecular Formula |
C11H11N2ClO3.CH3SO3H |
|---|---|
Molecular Weight |
335.76 |
Synonyms |
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate |
Origin of Product |
United States |
Molecular Design and Biophysical Characteristics of Ffn 102 Mesylate
Rationale for Molecular Structure and pH-Dependent Fluorescent Properties
The molecular design of FFN102 is centered on mimicking dopamine (B1211576) to enable its selective uptake and packaging by dopaminergic neurons, while also incorporating a fluorescent reporter sensitive to the pH changes that occur during neurotransmission. nih.govvulcanchem.com FFN102 was intentionally designed as a highly polar compound to minimize non-specific tissue labeling and passive diffusion across cell membranes. nih.gov
The core of FFN102's pH sensitivity lies in the phenol (B47542) group located at the 7-position of its coumarin (B35378) nucleus. nih.gov This functional group allows the molecule to exist in either a protonated or deprotonated state, depending on the surrounding pH. nih.gov The equilibrium between these two forms gives FFN102 a pKa of 6.2, a value strategically chosen to be within the physiological pH range of synaptic vesicles (approximately pH 5.0-6.0) and the cytoplasm/extracellular space (approximately pH 7.4). nih.govcaymanchem.com
This pH-dependent equilibrium is the basis for its utility as a fluorescent reporter. In the acidic environment of synaptic vesicles, the phenol group is protonated. nih.gov Upon exocytosis, when FFN102 is released into the neutral extracellular space, the phenol group deprotonates. nih.gov This change in protonation state directly influences the molecule's light absorption and fluorescence emission properties, making it a ratiometric probe in the excitation mode. nih.gov The fluorescence intensity of FFN102 is significantly greater in neutral environments compared to acidic ones, with a nearly 400% increase in signal between pH 5.6 and 7.4. elifesciences.orgnih.gov This property allows for the optical measurement of synaptic vesicle content release into the extracellular space. nih.govvulcanchem.com
Spectroscopic Parameters for Functional Imaging Applications
The spectroscopic characteristics of FFN102 are finely tuned for its application in functional imaging of dopaminergic systems. Its pH-dependent excitation and emission profiles, coupled with its brightness and photostability, make it a valuable tool for live-cell microscopy. nih.gov
Excitation Maxima and Emission Profile in Varied pH Environments
FFN102 exhibits distinct excitation spectra at different pH values, a property that is central to its function as a ratiometric pH indicator. nih.gov In an acidic environment, similar to that of synaptic vesicles (pH 5.0), the excitation maximum is observed at approximately 340 nm. nih.govcaymanchem.com In a neutral environment, corresponding to the cytoplasm and extracellular space (pH 7.4-7.5), the excitation maximum shifts to approximately 370 nm. nih.govcaymanchem.com
Despite the pH-dependent shift in its excitation spectrum, the emission maximum of FFN102 remains largely independent of pH, with a peak at approximately 453-456 nm. nih.govcaymanchem.comresearchgate.net However, the intensity of this emission is highly dependent on pH, being significantly brighter at neutral pH. nih.govcaymanchem.com This allows researchers to monitor changes in pH by measuring the ratio of fluorescence intensity at the two different excitation wavelengths. nih.gov
| Condition | Excitation Maximum (nm) | Emission Maximum (nm) |
|---|---|---|
| Acidic (pH 5.0) | 340 | 453 |
| Neutral (pH 7.4-7.5) | 370 | 453-456 |
Photostability and Fluorescence Brightness for Live-Cell Microscopy
FFN102 is characterized as being sufficiently bright and photostable for use in various fluorescence microscopy techniques, including standard and two-photon microscopy. vulcanchem.com Its brightness is a key feature, as it allows for the detection of signals from individual synaptic terminals. nih.gov The significant increase in fluorescence emission upon moving from an acidic to a neutral environment provides a high-contrast signal for observing exocytosis. elifesciences.orgnih.gov
The photostability of FFN102 is crucial for live-cell imaging, enabling extended observation periods without significant signal degradation. vulcanchem.com This allows for the tracking of dynamic processes such as neurotransmitter uptake and release over time. protocols.io
Specific Molecular Targets and Pharmacological Interactions of Ffn 102 Mesylate
Selective Substrate Properties for Dopamine (B1211576) Transporter (DAT)
FFN 102 mesylate exhibits a high degree of selectivity for the dopamine transporter (DAT), a critical protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. nih.gov This selectivity is fundamental to its application in labeling and studying dopaminergic neurons. nih.gov
Characterization of DAT-Mediated Uptake Mechanisms
The accumulation of FFN 102 within dopaminergic neurons is an active process mediated by DAT. nih.gov Studies have demonstrated that the uptake of FFN 102 is significantly reduced in the presence of DAT inhibitors, such as nomifensine, confirming its reliance on this transporter. elifesciences.org In mice genetically deficient in DAT, the accumulation of FFN 102 in the midbrain is absent, further solidifying the role of DAT in its uptake. nih.gov The compound was designed to be highly polar, which minimizes passive diffusion across cell membranes and enhances its dependence on transporter-mediated entry. nih.gov
The affinity of FFN 102 for DAT has been estimated to be approximately 4.2 µM. vulcanchem.com This interaction is competitive with endogenous dopamine, meaning that FFN 102 and dopamine vie for the same binding sites on the transporter. vulcanchem.com
Impact on Endogenous Dopamine Uptake Pathways
As a substrate for DAT, this compound competitively inhibits the reuptake of endogenous dopamine. This inhibition has been observed in studies using cyclic voltammetry, where the application of FFN 102 at concentrations of 4–40 µM prolonged the clearance of electrically stimulated dopamine release in the dorsal striatum. nih.gov At a concentration of 10 µM, FFN 102 has been shown to inhibit DAT activity by 13.6%. caymanchem.com This competitive inhibition, while moderate, underscores the compound's interaction with the dopamine uptake pathway.
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
Once inside the dopaminergic neuron, this compound serves as a substrate for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamines, including dopamine, from the cytoplasm into synaptic vesicles for subsequent release.
Mechanisms of Vesicular Loading and Accumulation
The accumulation of FFN 102 in synaptic vesicles is an active process driven by VMAT2. worldscientific.com FFN 102 is a pH-sensitive molecule, a property that is crucial for its vesicular accumulation and its use as a fluorescent reporter. elifesciences.org The interior of synaptic vesicles is acidic, and the fluorescence of FFN 102 is lower in this acidic environment compared to the neutral pH of the cytoplasm. biorxiv.org This pH-dependent fluorescence allows for the visualization of vesicular loading and release. biorxiv.org The uptake into vesicles via VMAT2 ensures that FFN 102 is localized to the sites of neurotransmitter storage.
Competition and Partial Replacement of Endogenous Monoamines in Vesicles
Studies utilizing PC12 cells, a model system for studying secretory vesicles, have demonstrated that FFN 102 directly competes with and partially replaces endogenous dopamine within these vesicles. doi.orgnih.gov Research has shown that the uptake of FFN 102 leads to the displacement of a fraction of the stored dopamine. doi.org It has been quantified that approximately 12% of the vesicular dopamine content can be replaced by FFN 102. doi.orgnih.govresearchgate.net This partial replacement occurs without otherwise altering the fundamental processes of secretion. doi.org This finding is significant as it demonstrates that FFN 102 not only colocalizes with endogenous dopamine but actively participates in the vesicular storage economy.
Evaluation of Receptor Binding Specificity and Off-Target Interactions
A critical aspect of a pharmacological tool's utility is its specificity for its intended targets and minimal interaction with other receptors that could confound experimental results. This compound has been shown to have a favorable off-target profile.
Screening of FFN 102 against a panel of 38 central nervous system receptors, including dopamine (D1-5) and serotonin (B10506) (5-HT) receptor subtypes, revealed no significant binding at a concentration of 10 µM. nih.gov This lack of broad receptor interaction indicates that FFN 102 is unlikely to directly interfere with synaptic signaling through these other pathways. nih.gov
However, a weak interaction with the serotonin 5-HT2c receptor has been reported, with a Ki of approximately 3 µM. caymanchem.com As previously mentioned, it also exhibits a modest inhibitory effect on DAT. caymanchem.com These minor off-target interactions are important considerations in the interpretation of data from experiments using FFN 102.
Table 1: Pharmacological Profile of this compound
| Target | Interaction | Affinity/Effect | Reference(s) |
|---|---|---|---|
| Dopamine Transporter (DAT) | Substrate, Inhibitor | Estimated Affinity (Ki): ~4.2 µM; 13.6% inhibition at 10 µM | vulcanchem.comcaymanchem.com |
| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate | - | worldscientific.com |
| CNS Receptor Panel (38 receptors) | No significant binding | At 10 µM | nih.gov |
| Serotonin Receptor 5-HT2c | Weak binding | Ki: ~3 µM | caymanchem.com |
Mechanistic Insights into Ffn 102 Mesylate Function at Cellular and Synaptic Levels
Elucidation of pH-Responsive Fluorescence Signals in Neurotransmitter Compartments
A key feature of FFN 102 mesylate is its pH-dependent fluorescence, which is instrumental in distinguishing between different subcellular compartments. nih.gov The molecule was specifically designed with a phenol (B47542) group on its coumarin (B35378) core, which imparts a pKa of 6.2, making it highly sensitive to the pH changes that occur between the acidic interior of synaptic vesicles and the neutral extracellular environment. nih.govworldscientific.com
FFN 102 is actively transported into synaptic vesicles by VMAT2. nih.gov The lumen of these vesicles is maintained at an acidic pH of approximately 5.6 by a v-ATPase. elifesciences.org In this acidic environment, the fluorescence of FFN 102 is significantly attenuated or quenched. nih.govelifesciences.org The probe's fluorescence emission is much lower at acidic pH compared to neutral pH. pnas.org This property allows the accumulation of FFN 102 within vesicles to be visualized as discrete, fluorescent puncta, which represent clusters of labeled vesicles within presynaptic terminals. nih.gov The difference in fluorescence intensity inside the vesicle versus outside provides a direct optical report on the localization of the probe within these acidic compartments. nih.gov
The photophysical properties of FFN 102 are central to its function as a pH sensor. Its absorption and excitation spectra are pH-dependent, with excitation maxima shifting from around 340 nm at pH 5.0 to 370 nm at pH 7.4. nih.gov While the emission maximum remains constant at approximately 453 nm, the intensity of this emission is highly dependent on the pH. nih.gov Studies have shown a nearly 400% increase in fluorescence signal as the pH changes from the acidic environment of the synaptic vesicle (~pH 5.6) to the neutral extracellular space (~pH 7.4). elifesciences.org
| Property | Value at Acidic pH (~5.0-5.6) | Value at Neutral pH (~7.4) | Reference |
| Excitation Maximum | ~340 nm | ~370 nm | nih.gov |
| Emission Maximum | ~453 nm | ~453 nm | nih.gov |
| Fluorescence Intensity | Attenuated/Quenched | High | pnas.orgnih.govelifesciences.org |
| pKa | 6.2 | 6.2 | nih.govworldscientific.com |
Upon neuronal stimulation, synaptic vesicles fuse with the presynaptic membrane and release their contents, including FFN 102, into the synaptic cleft via exocytosis. nih.gov As FFN 102 moves from the acidic vesicular lumen to the neutral pH of the extracellular space (approximately pH 7.4), its fluorescence is dramatically unquenched, leading to a significant increase in emission intensity. pnas.orgelifesciences.org This burst of fluorescence, often termed an "FFN flash," provides a direct optical signal of neurotransmitter release. worldscientific.comacs.org The transient increase in background fluorescence in the vicinity of a synapse is directly correlated with the activity-dependent exocytotic release of FFN 102. pnas.orgnih.gov
Correlation of Fluorescence with Vesicular Lumen Acidity
Electroactive Properties and Coupled Electrochemical Measurements of Exocytosis
In addition to its fluorescent properties, FFN 102 is also an electroactive molecule. medchemexpress.comdoi.org This dual functionality allows for the simultaneous optical and electrochemical measurement of exocytosis, providing a more comprehensive understanding of the release process. nih.govens.fr
The electroactivity of FFN 102 stems from the oxidation of its phenolic group. researchgate.net This property allows it to be detected using electrochemical techniques such as amperometry. doi.orgresearchgate.net When FFN 102 is released from a vesicle, it can be oxidized at the surface of a microelectrode placed near the cell, generating a measurable electrical current. nih.govresearchgate.net
Coupled techniques, such as those combining total internal reflection fluorescence microscopy (TIRFM) with amperometry, have successfully used FFN 102 to simultaneously record the fluorescent flash and the electrochemical spike from a single exocytotic event. nih.govens.fr This allows for the direct correlation of the optical signal (confirming the release event and its location) with the electrochemical signal (quantifying the number of molecules released). nih.gov
Research using PC12 cells, a model for studying neurosecretion, has demonstrated that FFN 102 can partially replace the endogenous neurotransmitter, dopamine (B1211576), within secretory vesicles. doi.org Amperometric measurements at different electrode potentials can distinguish between the oxidation of dopamine and FFN 102, allowing for the quantification of their relative amounts within a single vesicle. doi.org These studies have shown that FFN 102 can replace approximately 12% of the dopamine in PC12 cell vesicles. doi.org
| Parameter | Control PC12 Cells (Dopamine only) | FFN 102-Treated PC12 Cells | Reference |
| Detected Charge (Q) at 650 mV | 63.6 ± 1.8 fC | 55.9 ± 1.7 fC (detecting only remaining dopamine) | doi.org |
| Inferred FFN 102 Replacement | N/A | ~12% of vesicular dopamine | doi.org |
| Molecules per Vesicle (FFN 102) | N/A | 37,000 - 60,000 | doi.org |
This dual-probe capability provides high spatial and temporal resolution, opening new avenues for investigating the precise mechanisms of vesicular fusion and neurotransmitter release. nih.govens.fr
Preclinical Research Methodologies and Applications of Ffn 102 Mesylate
In Vitro Experimental Paradigms for Cellular Neurotransmission Studies
In vitro studies using cell lines have been instrumental in characterizing the fundamental properties of FFN102 and its interactions with monoaminergic systems.
Investigations in Transfected Heterologous Expression Systems (e.g., HEK Cells)
Human Embryonic Kidney (HEK) 293 cells are a common choice for heterologous expression studies due to their ease of culture and high transfection efficiency. mdpi.comorigene.comprotocols.iothermofisher.com Researchers utilize these cells to express specific proteins of interest, such as neurotransmitter transporters, that are not endogenously present.
FFN102 was initially identified as a substrate for VMAT2 in studies using VMAT2-transfected HEK cells. nih.gov In these experiments, HEK293 cells are genetically modified to express the human dopamine (B1211576) transporter (DAT). nih.gov Uptake assays in these cells have shown that FFN102 can inhibit dopamine uptake, although with a lower affinity (greater than 10 µM). nih.gov This approach allows for the isolated study of FFN102's interaction with DAT without the confounding variables present in a native neuronal environment. nih.gov Furthermore, studies in HEK cells expressing VMAT2 have demonstrated that FFN102 is taken up into acidic intracellular compartments in a VMAT2-dependent manner. nih.gov Inhibition of VMAT2 with compounds like dihydrotetrabenazine (B1670615) or reserpine (B192253) significantly reduces the uptake and punctate staining pattern of FFN102, confirming its role as a VMAT2 substrate. nih.gov
Table 1: FFN102 Interaction with Transporters in HEK Cells
| Cell System | Transporter Expressed | Key Finding | Citation |
|---|---|---|---|
| HEK293 Cells | Human Dopamine Transporter (DAT) | FFN102 inhibits dopamine uptake with an affinity >10 µM. | nih.gov |
| HEK Cells | Vesicular Monoamine Transporter 2 (VMAT2) | FFN102 is a substrate for VMAT2, showing uptake into acidic vesicles. | nih.govnih.gov |
Analysis in Monoaminergic Neurosecretory Cell Models (e.g., PC12 Cells)
PC12 cells, derived from a rat adrenal pheochromocytoma, are a widely used model for studying monoaminergic neurons because they synthesize, store, and release dopamine. doi.orgmdpi.com These cells provide a more complex and physiologically relevant system than transfected HEK cells for studying vesicular uptake and release. doi.org
Studies have shown that FFN102 is taken up into the secretory vesicles of PC12 cells. doi.orgencyclopedia.pub This uptake is significant, with the concentration of FFN102 inside the vesicles estimated to be three orders of magnitude higher than the incubation concentration. doi.org This demonstrates the efficiency of the VMAT-mediated accumulation of FFN102 within these vesicles. The ability of FFN102 to be concentrated in vesicles is a critical feature for its use as a fluorescent tracer of vesicular contents. doi.org
A key application of FFN102 in PC12 cells is to study the displacement of endogenous dopamine. Amperometric measurements have revealed that FFN102 partially replaces the dopamine stored within the vesicles. doi.orgmdpi.comencyclopedia.pub The replacement ratio has been estimated to be approximately 10-12% on a molar basis. doi.orgresearchgate.net This finding is significant as it indicates that FFN102 can be loaded into vesicles without completely depleting the endogenous neurotransmitter, allowing for the study of both the tracer and the native transmitter simultaneously. doi.org
FFN102 possesses both pH-dependent fluorescence and electroactive properties, making it a dual-functional probe for monitoring vesicular exocytosis. medchemexpress.comfrontiersin.orgnih.gov Its fluorescence is quenched in the acidic environment of synaptic vesicles (pH ~5.6) and increases significantly upon release into the neutral extracellular space (pH 7.4). elifesciences.orgpnas.orgelifesciences.org This "flashing" property allows for the optical detection of exocytosis. elifesciences.org
Simultaneously, the phenolic group on FFN102 can be electrochemically oxidized, allowing its release to be detected by amperometry. worldscientific.com This dual-modality approach has been successfully employed in cell lines like BON N13 and PC12 cells. researchgate.netfrontiersin.orgnih.gov By coupling total internal reflection fluorescence microscopy (TIRFM) with single-cell amperometry (SCA), researchers can correlate the fluorescent signal of FFN102 release with the electrochemical detection of its oxidation, providing high spatial and temporal resolution of single exocytotic events. researchgate.netfrontiersin.orgnih.gov Studies have shown that FFN102 is over-released through the initial fusion pore, suggesting its storage primarily occurs in the fast-diffusion compartment of the vesicles. doi.org
Table 2: Properties and Applications of FFN102 in PC12 Cells
| Parameter | Finding | Method | Citation |
|---|---|---|---|
| Vesicular Uptake | Concentrated to levels much higher than incubation concentration. | Fluorescence Microscopy | doi.org |
| Dopamine Displacement | Replaces ~10-12% of vesicular dopamine. | Amperometry | doi.orgresearchgate.net |
| Exocytosis Monitoring | Allows simultaneous fluorescent and electrochemical detection of release. | TIRFM and Amperometry | researchgate.netfrontiersin.orgnih.gov |
Determination of Endogenous Neurotransmitter Displacement Ratios
Ex Vivo and In Situ Applications in Brain Slice Preparations
Ex vivo brain slice preparations offer a more intact and physiologically relevant model for studying neuronal circuits compared to cell cultures. protocols.iocreative-biolabs.com FFN102 has proven to be a highly effective probe in this system for visualizing and functionally assessing dopaminergic pathways. nih.govpnas.org
Acute brain slices, typically 250-400 micrometers thick, are prepared from specific brain regions of interest, such as the midbrain and striatum. nih.govelifesciences.orgcreative-biolabs.com These slices are maintained in an oxygenated artificial cerebrospinal fluid (ACSF) that mimics the brain's extracellular environment. elifesciences.orgprotocols.iocreative-biolabs.com For FFN102 labeling, slices are incubated in ACSF containing the probe, typically at a concentration of 10 µM for 30-45 minutes. nih.govelifesciences.orgfrontiersin.org
FFN102 selectively labels dopaminergic neurons in these preparations. nih.govpnas.org In midbrain slices, FFN102 accumulates in the cell bodies and dendrites of dopamine neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). nih.gov This uptake is dependent on the dopamine transporter (DAT), as demonstrated by the lack of FFN102 labeling in DAT-deficient mice and the inhibition of uptake by DAT blockers like nomifensine. nih.govelifesciences.org
In striatal slices, FFN102 labels presynaptic terminals, and this labeling is nearly absent in slices from animals with 6-hydroxydopamine (6-OHDA) lesions, which destroy catecholaminergic neurons. nih.gov The high selectivity of FFN102 for dopaminergic neurons in brain tissue is attributed to its properties as a DAT substrate and its high polarity, which limits passive diffusion across membranes. nih.gov
The pH-sensitive fluorescence of FFN102 is particularly useful in brain slices for optically measuring the evoked release of vesicular contents. elifesciences.orgpnas.org Electrical stimulation of the slices triggers the exocytosis of FFN102-loaded vesicles, resulting in a transient increase in fluorescence as the probe moves from the acidic vesicle interior to the neutral extracellular space. nih.govpnas.org This allows for the functional imaging of dopamine release from large populations of terminals and even at the level of individual synapses. nih.govpnas.orgpnas.org For example, studies have used this technique to reveal "hot spots" of dopamine release in the globus pallidus. elifesciences.org
Table 3: FFN102 Applications in Ex Vivo Brain Slices
| Brain Region | Observation | Key Finding | Citation |
|---|---|---|---|
| Midbrain (SNc, VTA) | Accumulation in cell bodies and dendrites. | DAT-dependent uptake. | nih.gov |
| Striatum | Labeling of presynaptic terminals. | Selectivity for dopaminergic terminals. | nih.gov |
| Globus Pallidus | Spatially heterogeneous fluorescence transients upon stimulation. | Revealed "hot spots" of dopamine release. | elifesciences.org |
| Striatum | Transient increase in background fluorescence upon stimulation. | Optical measurement of evoked dopamine release. | nih.govpnas.org |
Selective Labeling and Visualization of Dopaminergic Neuronal Structures
FFN102 is selectively accumulated into dopaminergic neurons due to its function as a DAT substrate. nih.gov This high selectivity has been confirmed in studies where uptake was absent in DAT-deficient mice. nih.gov The probe's polar nature (logD at pH 7.4 is -1.45) is a deliberate design feature to reduce non-specific labeling and passive diffusion across membranes. nih.gov Research using acute mouse brain slices has demonstrated that FFN102 provides a high degree of anatomical co-localization with Green Fluorescent Protein (GFP) expressed under the control of the tyrosine hydroxylase (TH) promoter, a definitive marker for dopaminergic neurons. nih.gov This specificity makes FFN102 a powerful tool for identifying and mapping the intricate architecture of the brain's dopamine circuits. nih.govresearchgate.net
In midbrain slices containing the substantia nigra (SN) and ventral tegmental area (VTA), FFN102 is effectively taken up, labeling the cell bodies (somata) and both proximal and distal dendrites of dopamine neurons. nih.gov Studies have shown a high degree of colocalization between FFN102 fluorescence and TH-GFP in these regions, confirming that the probe selectively accumulates in dopaminergic neurons. nih.gov This allows for clear visualization of the somatodendritic compartments of the nigrostriatal and mesocorticolimbic dopamine systems. nih.gov The homogeneous distribution of FFN102 throughout the cell bodies and dendrites suggests its presence in both the cytoplasm and synaptic vesicles. nih.gov
FFN102 is extensively used to label dopaminergic axonal profiles and presynaptic terminals in their projection fields. nih.gov In the dorsal striatum, a region densely innervated by dopamine fibers, two-photon microscopy reveals a high level of correspondence between FFN102-labeled puncta and TH-GFP-expressing axons. nih.gov One study found that 91.1% of puncta labeled with FFN102 were also positive for TH-GFP, indicating excellent selectivity for dopaminergic terminals. nih.gov
Beyond the striatum, FFN102 has been used to study dopamine release in regions with much sparser innervation, such as the globus pallidus externa (GPe). elifesciences.org Its ability to detect release from individual axons provides a means to investigate dopaminergic neurotransmission in areas where traditional methods like electrochemical analysis are not feasible due to low innervation density. elifesciences.org
| Brain Region | Labeled Structures | Method of Confirmation | Reference |
|---|---|---|---|
| Substantia Nigra pars compacta (SNc) | Cell bodies, Dendrites | High colocalization with TH-GFP | nih.gov |
| Ventral Tegmental Area (VTA) | Cell bodies, Dendrites | High colocalization with TH-GFP | nih.gov |
| Dorsal Striatum | Axonal profiles, Presynaptic terminals | High colocalization with TH-GFP (91.1% ± 1.9%) | nih.gov |
| Globus Pallidus externa (GPe) | Axonal fibers | Calcium-dependent release from dopamine fibers | elifesciences.org |
Identification of Cell Bodies and Dendritic Fields (e.g., Substantia Nigra pars compacta, Ventral Tegmental Area)
Time-Lapse Two-Photon Microscopy for DAT Functional Studies
FFN102 is exceptionally well-suited for functional imaging studies of DAT using time-lapse two-photon microscopy. nih.govnih.gov Its chemical and photochemical stability, high fluorescence, and selective uptake via DAT are key properties that facilitate these applications. nih.gov Two-photon microscopy enables imaging deep within living brain tissue with high resolution and reduced phototoxicity compared to conventional confocal microscopy. nih.govwiley.com
By repeatedly imaging a field of view over time, researchers can monitor the accumulation of FFN102 into dopaminergic neurons, providing a direct optical measurement of DAT activity. nih.gov The rate of FFN102 uptake can be quantified to assess DAT function under various experimental conditions. For instance, studies have confirmed that FFN102 uptake is dependent on DAT by showing a lack of labeling in DAT-deficient mice. nih.gov Furthermore, FFN102 can be used to study the effects of psychostimulants, such as amphetamine, which are known to interact with DAT and induce non-exocytotic dopamine release. nih.gov
Resolution of Individual Synaptic Activity and Neurotransmitter Release Events
A significant advantage of FFN102 is its ability to resolve neurotransmitter release at the level of individual synapses. nih.govresearchgate.net This is made possible by its pH-sensitive fluorescence. nih.govnih.gov FFN102 is a weak acid with a pKa of 6.2; its fluorescence emission is significantly greater in the neutral pH of the extracellular space (pH ~7.4) compared to the acidic environment inside synaptic vesicles (pH ~5.6). nih.govelifesciences.orgnih.gov
This property allows for two distinct but simultaneous optical measurements of synaptic activity:
Fluorescence Loss from Terminals: Upon stimulation that evokes exocytosis, FFN102 is released from synaptic vesicles. The resulting decrease in fluorescence within individual presynaptic terminals can be tracked over time to measure the rate and extent of vesicle content release. nih.gov
Extracellular Fluorescence Transients: As FFN102 is released from the acidic vesicle into the neutral extracellular milieu, its fluorescence is rapidly unquenched, producing a transient flash of light (a "FFN flash"). nih.govelifesciences.org This transient increase in background fluorescence provides a direct optical signal of exocytotic release events. nih.govelifesciences.org
Together, these approaches provide a powerful means to optically measure evoked release, follow the activity of single presynaptic terminals, and examine the kinetics of neurotransmitter secretion and reuptake. nih.gov
Comparative Analysis of Dopamine Release Kinetics in Distinct Brain Regions
FFN102 enables the direct comparison of dopamine release dynamics in different brain regions, revealing functional heterogeneity in dopaminergic signaling. elifesciences.org A key study compared FFN102 release transients in the dorsal striatum with those in the globus pallidus externa (GPe), a region with much sparser dopaminergic innervation. elifesciences.org
The research uncovered significant differences in dopamine release properties between the two areas:
Spatial Heterogeneity: In contrast to the relatively uniform release seen in the striatum, FFN102 transients in the GPe were spatially heterogeneous and generally smaller, with the exception of sparse "hot spots" of larger release. elifesciences.org
Frequency Dependence: Dopamine release in the GPe was significantly enhanced by high-frequency stimulation (50 Hz) compared to lower frequencies (10 Hz). elifesciences.org Within the striatum, however, no significant difference in the size of FFN102 transients was observed between 10 Hz and 50 Hz stimulation. elifesciences.org
These findings indicate that dopamine release mechanisms can differ substantially between brain nuclei, and they highlight the utility of FFN102 in uncovering such region-specific functional properties of neurotransmission. elifesciences.org
| Brain Region | Stimulation Frequency | Observed FFN102 Transient Characteristics | Reference |
|---|---|---|---|
| Dorsal Striatum | 10 Hz | No significant difference in transient size compared to 50 Hz. | elifesciences.org |
| 50 Hz | Spatially uniform release transients. | ||
| Globus Pallidus externa (GPe) | 10 Hz | Smaller, spatially heterogeneous transients. | elifesciences.org |
| 50 Hz | Significantly larger transients ("hot spots") compared to 10 Hz. |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| FFN102 mesylate | FFN102 |
| Dopamine | DA |
| Green Fluorescent Protein | GFP |
| Tyrosine Hydroxylase | TH |
| Amphetamine | |
| Vesicular Monoamine Transporter 2 | VMAT2 |
Contributions of Ffn 102 Mesylate to Understanding Neurological Systems and Disease Pathophysiology
Utility in Preclinical Models of Neurodegenerative Disorders
Preclinical models are indispensable for investigating the mechanisms of neurodegenerative diseases. FFN102 mesylate provides a powerful optical tool to explore the pathological changes within these models, particularly those affecting dopaminergic neurons.
The selective degeneration of dopaminergic neurons in the substantia nigra is a primary pathological hallmark of Parkinson's disease (PD). frontiersin.org The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in preclinical research to create models of Parkinson's disease by selectively destroying these neurons. nih.govnrf.com.au FFN102 mesylate has proven to be a valuable tool for visualizing and quantifying this neurodegeneration. nih.gov
Because FFN102 is a selective substrate for the dopamine (B1211576) transporter (DAT), it is actively taken up into dopaminergic neurons. nih.gov This selective accumulation allows researchers to label and identify dopamine cells and their processes within brain tissue. nih.gov In a 6-OHDA model, where dopaminergic neurons are progressively lost, the corresponding uptake of FFN102 decreases. By measuring the intensity of FFN102 fluorescence, scientists can optically assess the extent of neuronal integrity and degeneration in dopaminergic pathways. This provides a direct, visual correlate of the neurotoxic effects of 6-OHDA and allows for the quantification of neuronal loss. nih.gov The compound's high selectivity for dopaminergic synapses makes it superior to some earlier fluorescent probes for this purpose.
Table 1: Properties of FFN102 Mesylate for Visualizing Dopaminergic Neurons
| Property | Description | Relevance to Neurodegeneration Assessment |
| Selective Substrate | FFN102 is a substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). | Enables specific labeling of dopaminergic neurons and their terminals for targeted visualization. nih.gov |
| Fluorescence | Exhibits pH-dependent fluorescence; it is brighter in the neutral pH of the extracellular space than in the acidic interior of synaptic vesicles. elifesciences.org | Allows for the optical detection and imaging of dopaminergic structures using standard and two-photon microscopy. nih.gov |
| Photostability | Sufficiently bright and photostable for microscopic imaging. | Facilitates detailed and prolonged imaging required to assess neuronal structures in brain slices. |
| Compatibility | Compatible with other common fluorescent markers, such as Green Fluorescent Protein (GFP). nih.gov | Allows for multi-labeling experiments to study the relationship of dopaminergic neurons with other cell types or proteins. |
Beyond simply mapping neuronal loss, FFN102 mesylate enables the investigation of functional changes in the surviving neurons, a concept known as functional plasticity. In the context of neurodegenerative disease models, the nervous system often attempts to compensate for neuronal loss through various adaptive mechanisms. FFN102 allows for the optical measurement of key functional parameters that reveal these adaptations. nih.gov
Researchers can use FFN102 to study DAT activity, the dynamics of dopamine exocytosis at individual presynaptic terminals, and the mechanisms underlying presynaptic plasticity. nih.gov For instance, in a partially degenerated dopaminergic system, remaining neurons might alter their neurotransmitter reuptake efficiency or release properties to maintain signaling. By monitoring the rate of FFN102 uptake and the characteristics of its release, scientists can characterize these functional adaptations. This provides a deeper understanding of how the brain responds to neurodegeneration and offers insights into potential targets for therapeutic intervention aimed at enhancing these compensatory mechanisms. The ability of FFN102 to resolve the activity of individual synapses is crucial for uncovering the heterogeneity in the function of dopaminergic terminals. nih.govnih.gov
Optical Assessment of Neuronal Degeneration in Dopaminergic Pathways (e.g., 6-OHDA Models of Parkinson's Disease)
Insights into the Mechanisms of Neurotransmitter Dysregulation and Associated Conditions
Dysregulation of monoamine neurotransmitter signaling, particularly of dopamine, is a central feature of many neuropsychiatric and neurodegenerative disorders. frontiersin.orgexplorationpub.com FFN102 mesylate serves as a powerful probe to dissect the molecular mechanisms of this dysregulation. As a fluorescent false neurotransmitter, it mimics endogenous dopamine by being transported into the neuron by DAT and packaged into synaptic vesicles by VMAT2. nih.gov
A key feature of FFN102 is its pH-sensitive fluorescence. Synaptic vesicles maintain an acidic internal environment, which quenches FFN102's fluorescence. Upon exocytosis, FFN102 is released into the neutral pH of the synaptic cleft, causing a sharp increase in its fluorescence. elifesciences.org This "flashing" property allows for the direct optical measurement of synaptic vesicle release events with high temporal and spatial resolution. elifesciences.org
This capability has been leveraged to study the mechanisms of action of substances like amphetamine, which is known to induce non-vesicular dopamine release and disrupt normal neurotransmission. nih.gov Studies using FFN102 have shown that amphetamine increases the rate of FFN102 release from dopaminergic neurons, providing an optical method to examine the mechanisms of drug-induced neurotransmitter efflux. nih.gov By enabling the visualization of both normal and pathological neurotransmitter release and reuptake, FFN102 contributes significantly to understanding how these fundamental processes are altered in conditions associated with dopamine dysregulation, from addiction to Parkinson's disease. nih.govfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
